REACTION_CXSMILES
|
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[CH2:9]([O:8][C:7]1[C:6](=[O:11])[C:5](=[O:12])[C:4]=1[NH:17][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:10]
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Name
|
|
Quantity
|
5.81 g
|
Type
|
reactant
|
Smiles
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C(C)OC=1C(C(C1OCC)=O)=O
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
After stirring at room temperature for 12 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated to a yellow oil
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Type
|
WASH
|
Details
|
Flash chromatography on silica gel, eluting with 0 to 5% MeOH/CH2Cl2
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Type
|
CUSTOM
|
Details
|
gave 6.2 g (34 mmol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(C(C1NC(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |